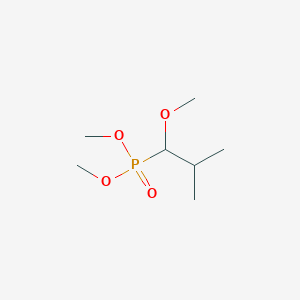
Dimethyl (1-methoxy-2-methylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C₇H₁₇O₄P. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents and has a relatively low boiling point.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the desired phosphonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (1-methoxy-2-methylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (1-methoxy-2-methylpropyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the transition state of enzyme-catalyzed reactions, thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the methoxy and methylpropyl groups.
Dimethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Dimethyl (2-hydroxyethyl)phosphonate: Similar but with a hydroxyethyl group.
Uniqueness
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its methoxy and methylpropyl groups make it a versatile reagent in organic synthesis and industrial applications.
Properties
CAS No. |
62456-41-1 |
|---|---|
Molecular Formula |
C7H17O4P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C7H17O4P/c1-6(2)7(9-3)12(8,10-4)11-5/h6-7H,1-5H3 |
InChI Key |
CEXVQEZNNHCORA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















